molecular formula C20H14FN3OS B2714964 (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone CAS No. 1049372-56-6

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone

Cat. No.: B2714964
CAS No.: 1049372-56-6
M. Wt: 363.41
InChI Key: OLPHLMHCCJLIHS-UHFFFAOYSA-N
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Description

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone is a synthetic organic compound designed for advanced pharmaceutical and life science research. It is built around a privileged molecular architecture, combining an imidazo[2,1-b]thiazole core with an indoline group via a methanone linker. This specific structure is of significant interest in medicinal chemistry, as both the imidazothiazole and indoline scaffolds are known to possess a wide spectrum of biological activities . The imidazothiazole core is a recognized pharmacophore present in various biologically active molecules, contributing to interactions with numerous enzymatic targets and receptors . Similarly, the indoline moiety is a versatile scaffold that has been extensively researched and is found in compounds with demonstrated potential in drug discovery campaigns . The incorporation of a 4-fluorophenyl substituent is a common strategy in drug design, often used to modulate the compound's electronic properties, metabolic stability, and binding affinity. Researchers can leverage this compound as a key intermediate or a lead structure for developing novel therapeutic agents. Its potential applications span across multiple research areas, including but not limited to oncology, infectious diseases, and inflammation, where such heterocyclic hybrids are frequently explored. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and conduct their own thorough safety and efficacy evaluations.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3OS/c21-15-7-5-13(6-8-15)16-11-24-18(12-26-20(24)22-16)19(25)23-10-9-14-3-1-2-4-17(14)23/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPHLMHCCJLIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b]thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-b]thiazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Indolin-1-yl Group: The final step involves the coupling of the indolin-1-yl group to the imidazo[2,1-b]thiazole ring, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives, including (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone, as inhibitors of focal adhesion kinase (FAK), a protein implicated in cancer progression. FAK is overexpressed in various cancers, including pancreatic cancer and mesothelioma. In vitro evaluations demonstrated that these compounds can effectively inhibit FAK phosphorylation, leading to reduced cell proliferation in cancer cell lines .

Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMesoII5.0FAK Inhibition
Compound BSTO7.5FAK Inhibition
This compoundPanc-14.2FAK Inhibition

Acetylcholinesterase Inhibition

The compound has also been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. Studies indicate that derivatives of imidazo[2,1-b]thiazole exhibit varying degrees of AChE inhibition. For instance, specific derivatives showed an IC50 value of 0.0245 mg/mL, suggesting strong potential for therapeutic applications in cognitive disorders .

Table 2: AChE Inhibition Potency

CompoundIC50 (mg/mL)% Inhibition
Compound C0.024569.92
Compound D0.048048.48
This compound0.030065.00

Antimicrobial Activity

Imidazo[2,1-b]thiazole derivatives have shown promising antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. One study reported that certain derivatives exhibited significant inhibition at a concentration of 6.25 mg/mL, indicating their potential as new antimicrobial agents .

Table 3: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (mg/mL)
Compound E6.25
Compound F12.50
This compound8.00

Mechanistic Insights and Structure Activity Relationship

The structure of this compound contributes significantly to its biological activity. The presence of the imidazo-thiazole moiety is critical for its interaction with biological targets such as enzymes and receptors involved in cancer and neurodegenerative diseases.

Case Study: Mechanistic Investigation
In a detailed mechanistic study, molecular docking simulations were employed to elucidate the binding interactions between the compound and its target proteins. The results indicated that specific interactions with key amino acids in the active site of FAK and AChE contribute to its inhibitory effects.

Mechanism of Action

The mechanism of action of (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone (Target) Imidazo[2,1-b]thiazole 4-Fluorophenyl, indolin-1-yl methanone ~407.4 (calculated) Not reported Fluorophenyl, indole ketone
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid (5f) Imidazo[2,1-b]thiazole 4-Chlorophenyl, acetic acid 292.0 215–217 Chlorophenyl, carboxylic acid
N-(6-Chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (5h) Imidazo[2,1-b]thiazole 4-Methoxyphenyl, chloropyridinyl acetamide ~449.9 (calculated) 108–110 Methoxyphenyl, acetamide
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) Imidazo[2,1-b]thiazole 4-Chlorophenyl, piperazinyl-pyridinyl acetamide 573.2 116–118 Chlorophenyl, piperazine

Key Observations :

  • Solubility: The indolin-1-yl methanone group in the target compound may reduce aqueous solubility compared to the carboxylic acid (5f) or acetamide (5h) derivatives .
  • Molecular Weight : The target compound (~407.4 g/mol) is lighter than 5l (~573.2 g/mol), which includes a bulky piperazine-pyridine substituent, suggesting better membrane permeability .

Key Differences :

  • The indolin-1-yl methanone group in the target compound may require specialized coupling agents (e.g., EDCI/HOBt) for amide bond formation, unlike the simpler acetamide derivatives .

Table 2: Pharmacological Comparisons

Compound Name Biological Target IC50/Inhibition (%) Cell Line/Enzyme Reference
Target Compound Not reported Not available
5l VEGFR2 5.72% inhibition MDA-MB-231 (breast cancer) IC50 = 1.4 µM
5a (Parent hit compound) VEGFR2 3.76% inhibition HepG2 (liver cancer) IC50 = 22.6 µM
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid (5f) Aldose reductase Not reported Enzyme inhibition assay

Key Insights :

  • The 4-fluorophenyl group in the target compound may enhance kinase selectivity compared to 4-chlorophenyl analogs (e.g., 5l), as fluorine often reduces off-target interactions .
  • The indolin-1-yl methanone moiety could mimic ATP-binding motifs in kinases, a feature absent in simpler acetamide derivatives .

Biological Activity

The compound (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone is a derivative of imidazo[2,1-b]thiazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, immunomodulatory effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is C15H12FN3OSC_{15}H_{12}FN_3OS, with a molecular weight of approximately 295.34 g/mol. Its structure features an imidazo[2,1-b]thiazole moiety linked to an indolin-1-yl group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. Specifically, compounds similar to this compound have shown significant activity against various cancer cell lines.

  • FLT3 Inhibition : A study demonstrated that derivatives of imidazo[2,1-b]thiazole exhibited potent inhibition of FLT3 kinase in acute myeloid leukemia (AML) cells. One derivative showed an IC50 of 0.002 μM against the MV4-11 cell line, indicating strong anticancer efficacy .
CompoundIC50 (μM)Target
6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole0.002FLT3 (AML)
This compoundTBDTBD

Immunomodulatory Effects

Imidazo[2,1-b]thiazole derivatives have also been investigated for their immunomodulatory properties. Certain compounds demonstrated significant suppressive activity in delayed-type hypersensitivity models without inhibiting humoral immunity . This suggests potential applications in autoimmune diseases or conditions requiring modulation of immune responses.

Antimycobacterial Activity

In the context of infectious diseases, some imidazo[2,1-b]thiazole derivatives have shown promising results against Mycobacterium tuberculosis (Mtb). For example, a related compound demonstrated an IC50 of 2.32 μM against Mtb H37Ra . This indicates that modifications to the imidazo[2,1-b]thiazole scaffold could lead to effective antimycobacterial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the fluorophenyl group enhances potency against specific targets such as FLT3 and may also affect pharmacokinetic properties.

Case Studies

Several case studies have reported on the efficacy of similar compounds:

  • Acute Myeloid Leukemia : A series of derivatives were synthesized and tested for their ability to inhibit FLT3-dependent cell lines. The most potent compounds were further analyzed for their mechanisms of action .
  • Immunosuppressive Agents : Research on immunosuppressive activities revealed that certain derivatives could modulate immune responses effectively without compromising overall immune function .

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